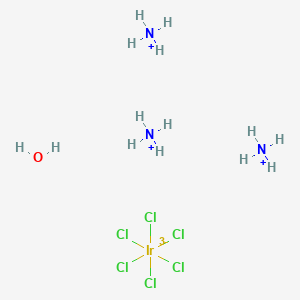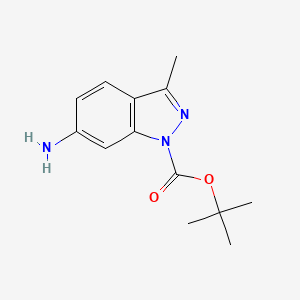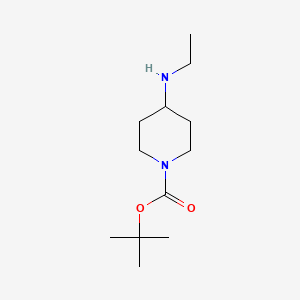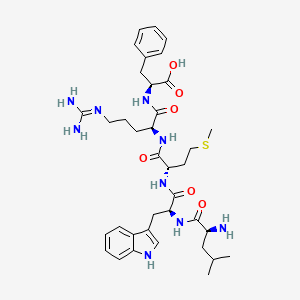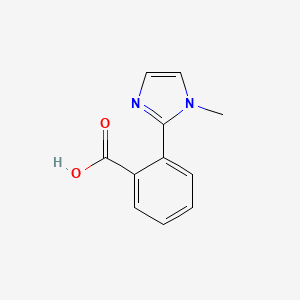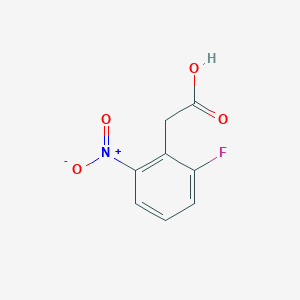
2-(2-Fluoro-6-nitrophenyl)acetic Acid
概要
説明
2-(2-Fluoro-6-nitrophenyl)acetic acid, also known as 2-FNA, is an organic acid that is used in a variety of scientific studies, including biochemistry, physiology, and drug development. It is a versatile compound that has been used in a wide range of applications, from the synthesis of drugs to the study of biochemical and physiological effects.
科学的研究の応用
Synthesis and Structural Characterization in Organic Chemistry : 2-(2-Fluoro-6-nitrophenyl)acetic Acid plays a role in the synthesis of other complex organic compounds. For example, it has been used in the nitration of various phenyl acetic acids, leading to the formation of products like 5-fluoro-2-nitrophenyl acetic acid, which further undergoes transformations for the synthesis of specialized compounds (Zhao, 2007).
Protection of Hydroxyl Functions in Carbohydrate Chemistry : The compound has been utilized as a protecting group for hydroxyl functions in carbohydrate chemistry. Its derivatives like (2-Nitrophenyl)acetyl (NPAc) group are particularly noted for their stability under various common carbohydrate transformations and can be selectively removed without affecting other common protecting groups (Daragics & Fügedi, 2010).
Photodecarboxylation in Photocage Design : Derivatives of this compound are used in the design of zinc photocages, a type of light-sensitive molecule used in biological applications. These photocages can be activated at specific wavelengths to release zinc ions, which are important for various biological processes (Shigemoto et al., 2021).
Chiral Derivatization Agent in Stereochemistry : This compound has been employed as a chiral derivatizing agent. Its specific rotation properties enable the differentiation of enantiomers and the determination of enantiomeric excess in secondary alcohols using techniques like NMR spectroscopy (Hamman et al., 1987).
Reactivity and Acidity Analysis in Computational Chemistry : Computational studies on halogenated phenylacetic acids, including this compound, have provided insights into their structural properties, reactivity, acidity, and vibrational spectra. Such studies are crucial for understanding the chemical behavior of these compounds (Srivastava et al., 2015).
特性
IUPAC Name |
2-(2-fluoro-6-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c9-6-2-1-3-7(10(13)14)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRZNBSLSBQAIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

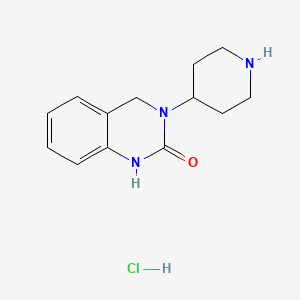
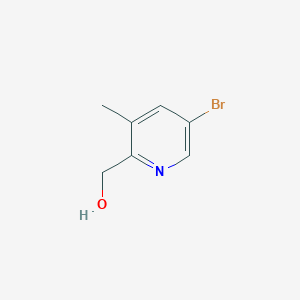

![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1341954.png)



